molecular formula C10H12BrFO B1441390 1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene CAS No. 944317-92-4

1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene

Cat. No. B1441390
Key on ui cas rn: 944317-92-4
M. Wt: 247.1 g/mol
InChI Key: CPPYOHQHPFTBON-UHFFFAOYSA-N
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Patent
US09145348B2

Procedure details

The crude 3-fluoro-4-isopropylanisole solution from the previous step (100 ml, 0.82 M, 82 mmol) was stirred at 20° C. in the dark. Aqueous 48 wt % HBr (16.6 g, 98.5 mmol) and aqueous 35 wt % hydrogen peroxide (14.0 g, 144 mmol) were added concomitantly over 40 min. The reaction mixture was maintained at 25-30° C. during the addition. The mixture was stirred at 30° C. for 3 h and then was cooled to 5° C. Sodium sulfite (4.2 g) was added in portions over 30 min while maintaining the quench temperature at <20° C. The aqueous layer was removed, and the organic layer was washed with 2 M KHCO3 (20 ml), concentrated, and flushed with heptane (50 ml) at 30-40° C. under reduced pressure to afford 2-bromo-4-isopropyl-5-fluoroanisole as a pale yellow liquid in 98% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16.6 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([O:11][CH3:12])[CH:5]=[CH:6][C:7]=1[CH:8]([CH3:10])[CH3:9].[BrH:13].OO.S([O-])([O-])=O.[Na+].[Na+]>>[Br:13][C:5]1[CH:6]=[C:7]([CH:8]([CH3:10])[CH3:9])[C:2]([F:1])=[CH:3][C:4]=1[O:11][CH3:12] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1C(C)C)OC
Step Two
Name
Quantity
16.6 g
Type
reactant
Smiles
Br
Name
Quantity
14 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 30° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 5° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the quench temperature at <20° C
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
the organic layer was washed with 2 M KHCO3 (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
flushed with heptane (50 ml) at 30-40° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)C(C)C)F)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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